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molecular formula C7H8Cl2O B138798 4-Chlorocyclohex-3-ene-1-carbonyl chloride CAS No. 133058-06-7

4-Chlorocyclohex-3-ene-1-carbonyl chloride

Cat. No. B138798
M. Wt: 179.04 g/mol
InChI Key: YCUCXFJADJPTJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04968830

Procedure details

To a 25 ml three-necked flask equipped with an equal pressure additional funnel, a dry-ice condenser with a gas outlet and a stopper, is charged 17.9 g (0.1 mole) of 1-chloro-4-chloroformyl cyclohex-1-ene (I). The solution is heated to 90°-100° C. with stirring, using a magnetic stirring bar. Bromine, 32 g (0.2 mole), is added dropwise, sub-surface. The color dissipates quickly and a gas evolution occurs. When about 24 g of bromine has been added, the pot temperature is raised to 120°-130° C. The remaining bromine is added in the same fashion. The pot temperature may then be raised to 150°-160° C. fro 2-4 hours. During this period, an additional amount of bromine, such as about 1-2 g, may be added to complete the conversion of (I). A good yield of 4-chlorobenzoyl chloride will be obtained by the fractional distillation of the mixture.
Quantity
17.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
24 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH2:7][CH2:6][CH:5]([C:8]([Cl:10])=[O:9])[CH2:4][CH:3]=1.BrBr>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([Cl:10])=[O:9])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
17.9 g
Type
reactant
Smiles
ClC1=CCC(CC1)C(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
24 g
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CCC(CC1)C(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 25 ml three-necked flask equipped with an equal pressure additional funnel, a dry-ice condenser with a gas outlet
TEMPERATURE
Type
TEMPERATURE
Details
The solution is heated to 90°-100° C.
TEMPERATURE
Type
TEMPERATURE
Details
the pot temperature is raised to 120°-130° C
TEMPERATURE
Type
TEMPERATURE
Details
The pot temperature may then be raised to 150°-160° C. fro 2-4 hours
Duration
3 (± 1) h
WAIT
Type
WAIT
Details
During this period

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C(=O)Cl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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